4-(quinolin-4-yl)-1H-pyrazol-5-amine

Bone Morphogenetic Protein Signaling ALK2 Inhibition Structure-Activity Relationship

Researchers optimizing kinase inhibitors often face scaffold-related variability. 4-(Quinolin-4-yl)-1H-pyrazol-5-amine is a validated core for ALK5 and BMP pathway inhibitors, where the 4-quinolinyl substituent confers distinct selectivity over simpler pyridine analogs. • Enables synthesis of ALK5 inhibitors with nanomolar IC50 values • Documented superior BMP inhibition vs. 4-pyridyl analogs, critical for FOP and anemia programs • Multiple reactive handles (primary amine, pyrazole NH) for focused library diversification Procure at ≥98% purity to ensure reproducible SAR data and eliminate impurity-driven artifacts.

Molecular Formula C12H10N4
Molecular Weight 210.24
CAS No. 1062368-21-1
Cat. No. B583203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(quinolin-4-yl)-1H-pyrazol-5-amine
CAS1062368-21-1
Synonyms4-Quinolin-4-yl-1H-pyrazol-3-ylamine;  4-(3-Amino-2H-pyrazol-4-yl)-quinoline
Molecular FormulaC12H10N4
Molecular Weight210.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N
InChIInChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16)
InChIKeyCEQBFPXGFSEYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Quinolin-4-yl)-1H-pyrazol-5-amine: Core Specifications and Procurement Overview


4-(quinolin-4-yl)-1H-pyrazol-5-amine (CAS: 1062368-21-1) is a heterocyclic small molecule characterized by a 4-quinolinyl group linked to a 1H-pyrazol-5-amine core . Its molecular formula is C12H10N4, with a molecular weight of 210.24 g/mol and a computed LogP of 2.14 . The compound is of interest primarily as a molecular scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and modulators of the bone morphogenetic protein (BMP) signaling pathway [1][2].

Kinase inhibitor scaffold for BMP and ALK5 pathway research
Commercially available with purity grades from ≥95% to 98+%
Batch-specific analytical data may support SAR reproducibility

Why Generic Kinase Inhibitor Scaffolds Are Not Interchangeable


For researchers procuring building blocks for kinase inhibitor discovery, the substitution of one heterocyclic core for another without rigorous comparative analysis introduces significant risk. In the context of 4-(quinolin-4-yl)-1H-pyrazol-5-amine, the specific combination of a 4-quinolinyl group with a 1H-pyrazol-5-amine has been shown to confer distinct selectivity and potency profiles in kinase inhibition assays [1]. For example, while pyrazole-based compounds are broadly known to inhibit various kinases, the introduction of the 4-quinolinyl substituent in this specific orientation has been directly correlated with enhanced inhibition of ALK5 and the BMP signaling pathway compared to other aryl-substituted analogs [2][3]. Therefore, using a simpler or commercially cheaper pyrazole analog, such as 4-(pyridin-4-yl)-1H-pyrazol-5-amine, would not replicate the same biological activity fingerprint and could lead to false-negative results or suboptimal lead compound development [3]. The quantitative evidence presented in Section 3 validates this position.

Quinolinyl vs. Pyridinyl Substitution
Replacing the 4-quinolinyl group with a 4-pyridinyl analog may shift BMP/ALK5 inhibitory activity; SAR studies link quinoline to enhanced pathway inhibition.
Heterocyclic Core Mismatch
Alternative heterocyclic cores can alter kinase selectivity and potency profiles; the specific quinolinyl-pyrazole combination has been associated with distinct biological fingerprints.
Biological Fingerprint Not Transferable
Lower-cost or simpler pyrazole analogs may not replicate the reported activity profile, increasing the risk of false-negative screening outcomes.

Quantitative Evidence for Procurement Decisions


Enhanced BMP Pathway Inhibition via Quinoline Substitution

The substitution of a 4-pyridine ring with a 4-quinoline ring in the dorsomorphin scaffold significantly enhances BMP signaling inhibition. In a direct SAR study, the 4-quinolinyl analog (which shares the core structure with the target compound) was found to have increased inhibitory activity against SMAD 1/5/8 phosphorylation compared to the 4-pyridinyl parent compound [1]. The study explicitly notes that replacing the pendent 4-pyridine ring with 4-quinoline resulted in 'increased inhibitory activity' [1]. While the paper does not report the exact IC50 values for the unsubstituted 4-(quinolin-4-yl)-1H-pyrazol-5-amine core, it provides a clear class-level inference that the quinoline-containing scaffold is a superior starting point for BMP inhibitor development [1].

BMP Signaling SAR
Class-level inference
Quinolinyl analog showed increased inhibitory activity vs. pyridinyl parent in SMAD phosphorylation assay.
Supports quinoline-scaffold preference for BMP pathway studies.
Exact IC50 not reported; activity inferred from SAR study.
Bone Morphogenetic Protein Signaling ALK2 Inhibition Structure-Activity Relationship

Potent ALK5 Kinase Inhibition by Quinolinyl-Pyrazole Scaffolds

A series of 3(5)-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)pyrazoles were synthesized and evaluated for ALK5 inhibitory activity. The most active compound in the series (12d) inhibited ALK5 phosphorylation with an IC50 value of 0.022 μM and demonstrated a selectivity index of >45 against p38α MAP kinase [1]. This data supports the class-level inference that the 4-(quinolin-4-yl)-1H-pyrazol-5-amine core can be elaborated into potent and selective ALK5 inhibitors. The study also compared this scaffold to a 4-(2-phenylpyridin-4-yl)pyrazole series, highlighting the distinct activity profile conferred by the quinoline ring [1].

ALK5 Inhibition IC50
Class-level inference
Derivative 12d: IC50 0.022 µM, selectivity >45 vs. p38α.
Class-level support for quinolinyl-pyrazole core in ALK5 inhibitor development.
Values from elaborated analog; core scaffold data not reported.
TGF-beta Signaling ALK5 Inhibition HIF-1α Cancer

Defined Chemical Purity and Batch Consistency for Reliable SAR

Commercial availability of 4-(quinolin-4-yl)-1H-pyrazol-5-amine varies significantly in terms of assayed purity and analytical documentation. While some vendors offer the compound with a purity specification of ≥95%, select suppliers provide material with a standard purity of ≥98% and offer access to batch-specific QC data, including NMR, HPLC, and GC reports . This difference is quantifiable: a purity of 98+% ensures that a maximum of 2% of the material comprises impurities that could confound biological assay results or interfere with subsequent chemical transformations, compared to up to 5% impurities in lower-grade material . This is particularly critical for sensitive biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) where small amounts of highly potent impurities can skew KD measurements.

Commercial Purity
Head-to-head
98+% purity with batch QC data vs. ≥95% without batch data.
Higher purity minimizes assay confounding; batch data supports SAR reproducibility.
Verify lot-specific COA.
Medicinal Chemistry Assay Reproducibility Structure-Activity Relationship

Favorable Lipophilicity Profile for CNS Drug Discovery

The computed partition coefficient (LogP) for 4-(quinolin-4-yl)-1H-pyrazol-5-amine is 2.14 . This value falls within the optimal range (LogP 1-3) often cited for central nervous system (CNS) drug candidates, suggesting a favorable balance between aqueous solubility and passive membrane permeability [1]. In contrast, many clinically successful kinase inhibitors are large, polar molecules with LogP values outside this optimal range (e.g., imatinib LogP ~3.5, dasatinib LogP ~3.9), which can limit their brain penetration [2]. This lower LogP for the target compound provides a class-level inference that derivatives synthesized from this scaffold may have a more favorable starting point for CNS-targeted drug discovery programs compared to more lipophilic kinase inhibitor scaffolds.

Lipophilicity LogP
Class-level inference
Computed LogP 2.14 (within reported CNS-favorable range 1-3).
May support CNS penetrant derivative design.
Computed value; experimental logD may differ.
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Evidence-Based Research and Industrial Applications


Developing Selective ALK5 and BMP Pathway Inhibitors

This compound serves as a validated starting point for synthesizing kinase inhibitors targeting the TGF-β superfamily pathways. As demonstrated by Li et al., elaboration of the 4-(quinolin-4-yl)pyrazole core yields potent ALK5 inhibitors with nanomolar IC50 values and high selectivity over related kinases [1]. Concurrently, SAR studies by Cuny et al. confirm that the quinoline substituent enhances BMP signaling inhibition relative to a pyridine analog, making it a privileged scaffold for developing ALK2 inhibitors for diseases like fibrodysplasia ossificans progressiva (FOP) or anemia [2]. [1][2]

Central Nervous System Drug Discovery

The compound's computed LogP of 2.14 aligns with the optimal lipophilicity range for CNS drug candidates . This physicochemical profile suggests that derivatives of 4-(quinolin-4-yl)-1H-pyrazol-5-amine may have an increased probability of crossing the blood-brain barrier. Consequently, this compound is a strategically sound procurement choice for programs developing small-molecule therapeutics for brain cancers (e.g., glioblastoma) or neurodegenerative diseases where aberrant kinase signaling is implicated [3].

Target Identification and Validation Studies

The compound's role as a core fragment in known BMP and ALK5 inhibitors makes it an excellent candidate for creating affinity probes or biotinylated analogs for chemical biology applications [1][2]. Procuring the compound at a high purity level (≥98%) is essential for these studies to ensure that any observed biological effect is attributable to the intended molecule and not to a potent impurity . Researchers can use this scaffold to generate tool compounds for pull-down assays to identify novel protein targets or validate existing ones.

SAR and Focused Library Synthesis

As a versatile synthetic intermediate, 4-(quinolin-4-yl)-1H-pyrazol-5-amine is a key building block for generating focused libraries of kinase inhibitors. Its multiple functional handles (primary amine and pyrazole NH) allow for diverse chemical modifications . By procuring this compound in high purity and with documented batch consistency, medicinal chemistry teams can ensure that the SAR data generated from subsequent analogs is robust, reproducible, and free from confounding effects of variable starting material quality .

Application
Selection Property
Validation Focus
BMP/ALK5 pathway inhibitor research
Quinolinyl-pyrazole scaffold with reported kinase inhibition
ALK5/BMP pathway selectivity and potency assays
CNS-targeted kinase probe development
Favorable computed LogP (within reported CNS range)
Permeability and brain exposure in CNS models
Chemical biology target identification
High-purity scaffold with documented batch QC
Affinity probe binding specificity and impurity profiling
SAR-driven kinase inhibitor library synthesis
Multiple functional handles for diverse derivatization
Consistent batch purity and analytical QC for reliable SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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